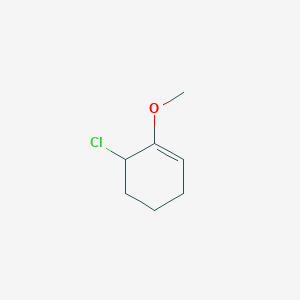

6-Chloro-1-methoxycyclohex-1-ene

Description

Contextual Significance of Halogenated and Alkoxy-Substituted Cyclohexene (B86901) Motifs in Chemical Research

Halogenated and alkoxy-substituted cyclohexene motifs are integral components in a wide array of complex molecules and are pivotal intermediates in synthetic chemistry. The presence of a halogen, such as chlorine, introduces a site of reactivity that can be exploited for various transformations, including nucleophilic substitution and cross-coupling reactions. The position of the chlorine atom in 6-Chloro-1-methoxycyclohex-1-ene, allylic to the double bond, further enhances its reactivity.

Alkoxy groups, like the methoxy (B1213986) group in this compound, also play a crucial role. They can direct the stereochemical outcome of reactions and modulate the electronic properties of the double bond. Enol ethers, such as 1-methoxycyclohexene (B1584985), are particularly valuable synthetic intermediates. The addition of reagents like hydrogen chloride to 1-methoxycyclohexene has been shown to proceed with high regioselectivity, yielding 1-chloro-1-methoxycyclohexane. vaia.com This high degree of control is a direct consequence of the stabilizing effect of the methoxy group on the intermediate carbocation. vaia.com

The combination of both a halogen and an alkoxy group on a cyclohexene ring, as seen in this compound, creates a multifunctional platform for the synthesis of more complex molecules. These motifs are found in various natural products and are key precursors for the construction of intricate molecular frameworks. The ability to selectively manipulate each functional group allows for a stepwise and controlled approach to building molecular complexity.

Historical Perspective on the Synthesis and Reactivity of Related Cyclohexene Derivatives

The synthesis of cyclohexene derivatives has a rich history, with the Diels-Alder reaction being a cornerstone for the formation of the six-membered ring. This reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a powerful and often stereospecific method for constructing substituted cyclohexenes. Over the years, numerous modifications and catalysts have been developed to control the regioselectivity and stereoselectivity of this transformation, allowing for the synthesis of a diverse range of functionalized cyclohexenes. organic-chemistry.org

The study of the reactivity of cyclohexene derivatives has also evolved significantly. Early research focused on fundamental reactions such as hydrogenation, halogenation, and oxidation. For instance, the partial hydrogenation of benzene (B151609) can produce cyclohexene, which serves as a precursor to industrially important chemicals like adipic acid and caprolactam. wikipedia.org

More contemporary research has delved into more sophisticated transformations. The development of metal-catalyzed cross-coupling reactions, for example, has enabled the arylation and alkylation of cyclohexene derivatives with high precision. organic-chemistry.org Furthermore, the use of transition metal complexes can facilitate the dearomatization of benzene to generate highly functionalized cyclohexene products. nih.gov The reactivity of enol ethers, a key feature of this compound, has also been extensively studied, particularly in the context of their reactions with electrophiles, which are often highly regioselective. vaia.com

Fundamental Research Questions and Challenges Associated with this compound Chemistry

The unique structure of this compound gives rise to several fundamental research questions and challenges. A primary challenge lies in its stereoselective synthesis. The presence of a stereocenter at the 6-position means that controlling the three-dimensional arrangement of the chloro and methoxy groups is crucial for its application in the synthesis of chiral molecules.

Another key research area is the selective manipulation of the two functional groups. Developing reaction conditions that allow for the transformation of the chloro group without affecting the enol ether, and vice versa, is a significant synthetic challenge. The allylic position of the chlorine atom makes it susceptible to both SN1 and SN2 type reactions, and controlling the outcome of these reactions is a central question.

Furthermore, understanding the interplay between the electronic effects of the methoxy group and the steric and electronic influence of the chloro group on the reactivity of the double bond is of fundamental importance. This includes investigating its behavior in cycloaddition reactions, electrophilic additions, and metal-catalyzed processes. The potential for the compound to undergo elimination reactions to form a cyclohexadiene is also a critical aspect of its reactivity profile that needs to be carefully managed.

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound and related structures is focused on harnessing its unique reactivity for the efficient synthesis of complex and valuable molecules. Key objectives include:

Development of Novel Synthetic Methods: Researchers are actively seeking new and efficient ways to synthesize this compound and its analogs with high levels of stereocontrol. This includes the exploration of asymmetric catalysis and the use of chiral starting materials.

Exploration of its Synthetic Utility: A major goal is to demonstrate the utility of this compound as a versatile building block in organic synthesis. This involves showcasing its application in the total synthesis of natural products and the preparation of novel pharmaceutical scaffolds.

Mechanistic Investigations: A deeper understanding of the reaction mechanisms involving this compound is a critical objective. This includes computational studies and detailed experimental investigations to elucidate the factors that govern its reactivity and selectivity.

Diversification of Functionalization: Expanding the range of chemical transformations that can be performed on the this compound scaffold is another important research direction. This includes exploring new cross-coupling partners, developing novel C-H activation strategies, and investigating its potential in multicomponent reactions.

The pursuit of these objectives will undoubtedly lead to the discovery of new synthetic methodologies and provide access to a wider range of complex molecular architectures with potential applications in various scientific disciplines.

Structure

3D Structure

Properties

CAS No. |

59892-15-8 |

|---|---|

Molecular Formula |

C7H11ClO |

Molecular Weight |

146.61 g/mol |

IUPAC Name |

6-chloro-1-methoxycyclohexene |

InChI |

InChI=1S/C7H11ClO/c1-9-7-5-3-2-4-6(7)8/h5-6H,2-4H2,1H3 |

InChI Key |

AIYXGXYSTBSPFA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CCCCC1Cl |

Origin of Product |

United States |

Reaction Mechanisms and Comprehensive Reactivity Profiles of 6 Chloro 1 Methoxycyclohex 1 Ene

Electrophilic Addition Reactions to the C=C Double Bond

The electron-rich double bond in 6-chloro-1-methoxycyclohex-1-ene is susceptible to attack by electrophiles. The presence of the methoxy (B1213986) group significantly influences the mechanism and outcome of these reactions.

Detailed Mechanisms of Protonation and Carbocation Intermediates in Methoxycyclohexenes

The addition of an electrophile, such as a proton from an acid (H-X), to a methoxycyclohexene initiates a multi-step process. The initial step involves the attack of the alkene's pi electrons on the electrophile. saskoer.ca This can, in principle, lead to two different carbocation intermediates. However, the formation of one is strongly favored over the other.

Protonation occurs at the carbon atom of the double bond that does not bear the methoxy group. stackexchange.com This regioselectivity leads to the formation of a carbocation on the carbon atom directly attached to the methoxy group. stackexchange.comvaia.com This intermediate is a tertiary carbocation, which is inherently more stable than the alternative secondary carbocation that would be formed if protonation occurred at the other carbon. libretexts.org The stability of carbocations generally follows the order: tertiary > secondary > primary. saskoer.ca

The reaction proceeds through the formation of this stable carbocation, which is the rate-determining step. saskoer.ca The subsequent step involves the rapid attack of the nucleophile (X⁻) on the carbocation, leading to the final addition product. saskoer.cabyjus.com

Regioselectivity and Diastereoselectivity in HX Additions and Related Electrophilic Processes

The addition of hydrogen halides (HX) to unsymmetrical alkenes like this compound is highly regioselective. This selectivity is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. openochem.orgmasterorganicchemistry.comyoutube.com In the context of the underlying mechanism, this means the reaction proceeds through the most stable carbocation intermediate. libretexts.orgopenochem.org

For 1-methoxycyclohexene (B1584985), the addition of HCl results in the exclusive formation of 1-chloro-1-methoxycyclohexane. vaia.comaskfilo.comchegg.com This is because the carbocation formed at the carbon bearing the methoxy group is significantly stabilized. vaia.comvaia.com The alternative carbocation, a secondary carbocation, is much less stable and therefore does not form to any significant extent. vaia.com

The stereochemistry of the addition is generally not highly selective. The carbocation intermediate is planar, allowing the nucleophile to attack from either face of the ring. libretexts.org This can lead to a mixture of syn and anti addition products. However, the presence of the bulky methoxy and chloro groups on the cyclohexene (B86901) ring may introduce some degree of diastereoselectivity by sterically hindering one face of the carbocation.

Role of the Methoxy Group in Stabilizing Reaction Intermediates

The methoxy group (-OCH₃) plays a crucial role in stabilizing the carbocation intermediate formed during electrophilic addition. stackexchange.comvaia.com This stabilization occurs through a resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized to the adjacent positively charged carbon. vaia.comresearchgate.net

This delocalization creates a resonance structure where the positive charge is shared between the carbon and the oxygen atom, with the oxygen bearing a positive charge and forming a double bond with the carbon. vaia.com This oxonium ion character significantly stabilizes the intermediate, much more so than the inductive effect of alkyl groups alone. vaia.com The ability of the methoxy group to donate electrons through resonance makes it a powerful activating and directing group in electrophilic additions. wikipedia.org

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom in this compound is positioned at an allylic carbon. This specific location greatly influences its reactivity towards nucleophiles. diffeology.com

Investigation of SN1, SN2, and SNi Mechanistic Pathways at the Halogenated Carbon Center

Nucleophilic substitution reactions can proceed through several mechanisms, primarily SN1, SN2, and SNi. byjus.comdalalinstitute.com

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. byjus.comlibretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org Given that the chloro group is at an allylic position, the formation of an allylic carbocation is possible. Allylic carbocations are stabilized by resonance, which would favor an SN1 pathway. inflibnet.ac.in The intermediate carbocation would have the positive charge delocalized over two carbon atoms. inflibnet.ac.in

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs. byjus.com The rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. youtube.com Primary and less hindered secondary halides typically favor the SN2 mechanism. byjus.com The allylic position in this compound is a secondary carbon, which can undergo SN2 reactions, especially with strong nucleophiles. inflibnet.ac.in

SNi (Substitution Nucleophilic Internal): This mechanism involves the leaving group becoming part of the nucleophile, often seen in reactions with thionyl chloride. dalalinstitute.com The reaction proceeds with retention of configuration. youtube.com While less common for alkyl halides, it is a possible pathway under specific conditions.

The operative mechanism for this compound will depend on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

Influence of Allylic and Vinylic Positions on Reactivity

The position of the halogen atom significantly impacts its reactivity in substitution reactions.

Allylic Position: The chlorine atom in this compound is at an allylic position, meaning it is bonded to a carbon atom adjacent to a C=C double bond. diffeology.com This position enhances reactivity towards both SN1 and SN2 reactions. In an SN1 reaction, the resulting allylic carbocation is stabilized by resonance. inflibnet.ac.in In an SN2 reaction, the transition state is stabilized by the adjacent pi system. diffeology.com

Vinylic Position: In contrast, a halogen attached directly to a carbon of a C=C double bond is in a vinylic position. Vinylic halides are generally unreactive towards both SN1 and SN2 reactions. inflibnet.ac.inyoutube.com The C-X bond in vinylic halides is stronger than in alkyl halides, and the formation of a vinylic carbocation (for an SN1 pathway) is highly unfavorable. inflibnet.ac.inyoutube.com SN2 attack is also hindered due to the electron density of the double bond and steric hindrance.

Therefore, the allylic nature of the chloro group in this compound makes it significantly more susceptible to nucleophilic substitution compared to a hypothetical vinylic chloride on the same ring system.

Elimination Reactions (E1, E2) to Form or Modify Unsaturated Systems

The elimination reactions of this compound are fundamental to its reactivity profile, leading to the formation of dienes, which are valuable intermediates in organic synthesis. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, particularly the nature of the base and the solvent employed.

In the presence of a strong, sterically hindered base, the E2 mechanism is generally favored. This bimolecular process involves a concerted anti-periplanar arrangement of the proton being abstracted and the leaving group (chloride). The use of such bases helps to minimize competing nucleophilic substitution reactions. For instance, treatment of this compound with a strong base can lead to the formation of 1-methoxycyclohexa-1,3-diene or 1-methoxycyclohexa-1,4-diene. The specific isomer formed is dictated by the kinetic versus thermodynamic control of the reaction.

Under conditions that favor an E1 mechanism, such as in the presence of a weak base in a polar protic solvent, the reaction proceeds through a carbocation intermediate. The initial step is the slow departure of the chloride ion to form an allylic carbocation. This intermediate can then be deprotonated by the solvent or a weak base to yield the diene product. The stability of the allylic carbocation plays a crucial role in facilitating this pathway.

Stereochemical Outcomes of Elimination Reactions

The stereochemistry of the starting material, where applicable, and the reaction mechanism (E1 or E2) dictate the stereochemical outcome of the elimination reactions of this compound.

For an E2 reaction, a strict stereochemical requirement is the anti-periplanar alignment of the C-H bond being broken and the C-Cl bond. This means that the hydrogen atom and the chlorine atom must be in the same plane and on opposite sides of the C-C bond. In the cyclohexene ring system, this translates to a trans-diaxial arrangement of the proton and the leaving group. The conformational flexibility of the cyclohexene ring will influence which protons are available for abstraction to achieve this geometry, thereby determining the regioselectivity and stereochemistry of the resulting diene.

In contrast, the E1 pathway does not have such stringent stereochemical demands due to the formation of a planar carbocation intermediate. Once the carbocation is formed, the base can abstract a proton from an adjacent carbon from either face of the molecule, leading to a mixture of stereoisomeric products where applicable. The product distribution is often governed by the thermodynamic stability of the possible diene isomers.

Competing Reaction Pathways with Nucleophilic Substitution

A significant aspect of the chemistry of this compound is the competition between elimination and nucleophilic substitution reactions (SN1 and SN2). The outcome of this competition is heavily influenced by several factors, including the strength and steric bulk of the nucleophile/base, the solvent polarity, and the temperature.

Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination because they can readily abstract a proton but are too bulky to effectively attack the electrophilic carbon atom. Strong, unhindered bases that are also good nucleophiles (e.g., ethoxide) can lead to a mixture of E2 and SN2 products. Weak bases that are good nucleophiles (e.g., iodide) will favor substitution.

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) tend to favor SN2 reactions, while polar protic solvents (e.g., ethanol, water) can promote both SN1 and E1 reactions by stabilizing the carbocation intermediate.

Temperature: Higher temperatures generally favor elimination over substitution. This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

The interplay of these factors allows for the selective control of the reaction pathway, enabling chemists to favor either the formation of dienes through elimination or the introduction of new functional groups via nucleophilic substitution.

Pericyclic Reactions and Cycloadditions Involving the Cyclohexene Ring

The unsaturated nature of the cyclohexene ring in this compound allows it to participate in various pericyclic reactions, most notably cycloadditions. These reactions are powerful tools for the construction of complex cyclic systems with a high degree of stereocontrol.

Reactivity as a Dienophile in Diels-Alder Reactions

While the diene system formed from the elimination of HCl from this compound is a common participant in Diels-Alder reactions, the parent compound itself can act as a dienophile. The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group modulate the reactivity of the double bond.

In a typical Diels-Alder reaction, this compound would react with a diene. The regioselectivity of this [4+2] cycloaddition is governed by the electronic nature of both the diene and the dienophile. The substituents on the cyclohexene ring will direct the incoming diene to a specific orientation. The stereochemistry of the reaction is concerted and suprafacial with respect to both the diene and the dienophile, meaning that the stereochemistry of the reactants is retained in the product.

Other Concerted Pericyclic Transformations

Beyond the Diels-Alder reaction, the structural motifs within this compound and its derivatives can potentially engage in other concerted pericyclic transformations. These include electrocyclic reactions and sigmatropic rearrangements, particularly in photochemically excited states or under thermal conditions.

For instance, the diene systems derived from this compound could undergo electrocyclic ring-opening or ring-closing reactions. The stereochemical course of these reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is initiated by heat or light.

Sigmatropic rearrangements, involving the migration of a σ-bond across a π-system, are also conceivable. For example, a-hydride shift could occur in a derived 1,3-diene system, leading to isomerization. The feasibility and outcome of such transformations would be highly dependent on the specific substitution pattern and the reaction conditions.

Radical Reactions and Mechanistic Pathways of this compound

The presence of a relatively weak C-Cl bond and an allylic position makes this compound susceptible to radical reactions. These reactions are typically initiated by radical initiators (e.g., AIBN) or by UV light.

The reaction often proceeds via a radical chain mechanism. The initiation step involves the homolytic cleavage of the C-Cl bond to generate a cyclohexenyl radical and a chlorine radical. This allylic radical is resonance-stabilized, which lowers the activation energy for its formation.

In the propagation steps, the cyclohexenyl radical can react in several ways. It can abstract a hydrogen atom from a suitable donor, leading to the formation of 1-methoxycyclohex-1-ene. Alternatively, it can react with another molecule to propagate the chain. For example, it might add to a double bond or react with a trapping agent.

Termination of the radical chain occurs through the combination of two radicals, such as two cyclohexenyl radicals or a cyclohexenyl radical and a chlorine radical.

Photoinduced and Initiated Radical Chemistry

While direct photoexcitation of this compound is not a primary pathway for radical generation due to the lack of a strong chromophore, its reactions can be initiated by photochemically generated radicals or through the use of chemical initiators.

Photooxygenation, a reaction involving singlet oxygen, is a plausible photoinduced process for this substrate. Analogous to the photooxygenation of 5- and 6-chlorocycloheptadienes, this compound is expected to react with singlet oxygen, typically generated using a sensitizer (B1316253) like tetraphenylporphyrin (B126558) (TPP) and light, to yield bicyclic endoperoxides. researchgate.net The steric hindrance of the chloro substituent would likely direct the [4+2] cycloaddition of singlet oxygen to the face of the double bond opposite to the chlorine atom.

Radical chain reactions can also be initiated using standard radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. In the presence of such initiators, the relatively weak C-Cl bond can undergo homolytic cleavage, although this is generally less favorable than the cleavage of C-Br or C-I bonds. More commonly, an initiator would be used to generate a radical species that can then participate in subsequent reactions with this compound.

A summary of potential initiated radical reactions is presented in the table below:

| Initiator | Reaction Type | Potential Product(s) | Key Intermediates |

| AIBN/HSnBu3 | Reductive dehalogenation | 1-Methoxycyclohex-1-ene | Tributyltin radical, 1-methoxycyclohex-1-en-6-yl radical |

| Benzoyl Peroxide | Addition to the double bond | Adducts of the benzoyloxy radical | Benzoyloxy radical, substituted cyclohexyl radical |

Table 1: Potential Initiated Radical Reactions of this compound

Halogen Atom Transfer Processes

Halogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a halogen atom is transferred from a molecule to a radical species. youtube.com In the context of this compound, the chlorine atom can be abstracted by a suitable radical, leading to the formation of a 1-methoxycyclohex-1-en-6-yl radical. The efficiency of this process depends on the nature of the abstracting radical and the bond dissociation energy of the C-Cl bond.

The development of methods for HAT has provided milder alternatives to traditional, often toxic, reagents like tributyltin hydride. youtube.com For instance, the interplay of α-aminoalkyl radicals, generated via photoredox catalysis, with alkyl halides has emerged as a powerful strategy. organic-chemistry.org In such a system, a photocatalyst, upon irradiation, can facilitate the formation of a highly reactive α-aminoalkyl radical, which can then abstract the chlorine atom from this compound. This would generate the corresponding 1-methoxycyclohex-1-en-6-yl radical, which can then undergo a variety of downstream transformations.

The resulting carbon-centered radical is stabilized by the adjacent methoxy group through resonance, which can influence its subsequent reactivity. This radical can participate in intermolecular or intramolecular addition reactions, or it can be trapped by a suitable radical scavenger.

A key application of HAT is in catalytic enantioselective reactions. While not specifically documented for this compound, metal-catalyzed enantioselective aminohalogenation/cyclization reactions involving atom transfer have been reported for other alkenes. nih.gov These processes highlight the potential for developing stereoselective transformations involving the radical generated from this compound.

The table below outlines potential HAT reactions and their characteristics:

| HAT Reagent/System | Generated Radical | Potential Subsequent Reactions | Significance |

| Tributyltin hydride | 1-Methoxycyclohex-1-en-6-yl radical | Reduction, addition to alkenes | Classic but toxic reagent |

| Silanes (e.g., (TMS)3SiH) | 1-Methoxycyclohex-1-en-6-yl radical | Reduction, cyclization | Less toxic alternative to stannanes |

| Photoredox/amine system | 1-Methoxycyclohex-1-en-6-yl radical | Reductive elimination, coupling reactions | Mild and versatile method |

| Cobalt Catalysis | 1-Methoxycyclohex-1-en-6-yl radical | Desaturation to form dienes | Access to contra-thermodynamic olefins organic-chemistry.org |

Table 2: Potential Halogen Atom Transfer Reactions of this compound

Stereochemical Control and Advanced Spectroscopic Analysis in 6 Chloro 1 Methoxycyclohex 1 Ene Chemistry

Diastereoselective and Enantioselective Synthetic Transformations

The synthesis of specific stereoisomers of 6-Chloro-1-methoxycyclohex-1-ene requires precise control over the formation of the chiral center at the C-6 position. Modern synthetic methodologies offer powerful tools to achieve high levels of diastereoselectivity and enantioselectivity.

Achieving control over the absolute and relative stereochemistry in molecules like this compound is a significant synthetic challenge. The approaches to establishing the chiral center at C-6 can be broadly categorized. Diastereoselective methods aim to control the stereochemical outcome relative to pre-existing stereocenters, though in the parent compound, C-6 is the sole stereocenter. Therefore, the focus shifts to enantioselective synthesis, which creates a preference for one enantiomer over the other.

Strategies often involve the use of chiral catalysts or auxiliaries. For instance, asymmetric hydrofunctionalization reactions catalyzed by transition metals like nickel have emerged as powerful methods for constructing chiral C(sp3)-rich molecules from olefin starting materials. chemrxiv.org A dynamic kinetic asymmetric transformation (DYKAT) using nickel-hydride catalysis could potentially be applied to a racemic mixture of a suitable cyclohexene (B86901) precursor, convergently producing a single, enantioenriched 1,2-cis disubstituted product. chemrxiv.org While not directly demonstrated on this compound, these methods highlight a viable pathway for controlling the absolute stereochemistry at the C-6 position.

Another established strategy involves cascade reactions, such as a Michael-aldol reaction, on suitable precursors to build the cyclohexene ring with a high degree of diastereoselectivity. beilstein-journals.org The stereochemical outcome is often dictated by the formation of the most stable transition state, which minimizes steric interactions. beilstein-journals.org For example, in the synthesis of highly substituted cyclohexanones, complete diastereoselectivity can often be achieved. beilstein-journals.org The subsequent transformation of such a ketone into the target enol ether and chloro-substituent would need to proceed with retention of the established stereochemistry.

The electronic nature of the substituents on the cyclohexene ring plays a critical role in directing the stereochemical course of a reaction. In this compound, the double bond is electronically biased. The methoxy (B1213986) group (-OCH₃) at C-1 is an electron-donating group through resonance, enriching the double bond with electron density. Conversely, the chlorine atom at C-6 is an electron-withdrawing group due to its high electronegativity, exerting a significant inductive effect.

Conformational Analysis of the this compound Ring System

The cyclohexene ring is not planar. It adopts puckered conformations to relieve angle and torsional strain. The presence of substituents further influences the conformational equilibrium.

Unlike cyclohexane (B81311), which famously adopts a low-energy chair conformation, the double bond in cyclohexene forces the four atoms involved in and adjacent to the double bond (C-1, C-2, C-3, and C-6) to be nearly coplanar. This results in the most stable conformation being a half-chair . libretexts.org In this arrangement, the remaining two carbons (C-4 and C-5) are puckered out of this plane, one above and one below.

The cyclohexene ring is flexible and can interconvert between two enantiomeric half-chair forms. This process occurs via a higher-energy boat conformation . libretexts.org The boat form is destabilized by torsional strain and, in substituted cases, potential flagpole interactions. libretexts.org An even higher energy transition state on the interconversion pathway is the half-chair (sometimes called a sofa), where one carbon is lifted out of the plane of the other five. libretexts.org The relative energy of these conformations generally follows the order: half-chair < twist-boat < boat. wikipedia.orgopenstax.org

Table 1: Relative Energies of Cyclohexene Conformations

| Conformation | Relative Energy (kJ/mol) | Key Strain Features |

| Half-Chair | Baseline (Lowest Energy) | Minimized angle and torsional strain. libretexts.org |

| Twist-Boat | ~23 kJ/mol higher than chair (in cyclohexane) | Some steric and torsional strain. openstax.org |

| Boat | ~30 kJ/mol higher than chair (in cyclohexane) | Significant torsional strain and flagpole steric interactions. libretexts.org |

| Half-Chair (Planar Transition State) | Highest Energy | Severe angle and eclipsing strain. libretexts.org |

Note: Energy values are approximate and derived from general cyclohexane/ene systems for comparative purposes.

In the half-chair conformation of this compound, the chlorine atom at the allylic C-6 position can occupy one of two positions: pseudo-axial or pseudo-equatorial. The preferred orientation is determined by a balance of steric and electronic effects.

Steric effects arise from non-bonded interactions between atoms. chemrxiv.org A substituent in a pseudo-axial position on a cyclohexene ring experiences steric strain from interactions with the axial-like hydrogens on the same face of the ring, analogous to 1,3-diaxial interactions in a full chair conformation. youtube.com Generally, larger substituents prefer the less crowded pseudo-equatorial position to minimize this strain. libretexts.org The preference of a group for the equatorial position is quantified by its A-value; bulkier groups have larger A-values and a stronger preference for the equatorial position. youtube.com

Electronic effects can also play a role. Stereoelectronic effects involve the spatial arrangement of orbitals. spcmc.ac.in While the classic anomeric effect is most pronounced in saturated heterocycles, similar orbital overlap effects can influence the conformational preference of electronegative substituents at the allylic position. The alignment of the C-Cl σ* antibonding orbital with the π-system of the double bond can lead to stabilizing hyperconjugative interactions, which may favor a specific conformation, sometimes even overriding steric preferences. acs.org The methoxy group, being part of the enol ether system, primarily influences the electronic properties of the double bond and has less direct conformational impact than the C-6 chloro group.

For this compound, a conformational equilibrium will exist between the two half-chair forms where the chlorine is pseudo-axial and pseudo-equatorial. The position of this equilibrium will depend on the energetic balance between minimizing the steric bulk of the chlorine atom (favoring the pseudo-equatorial position) and optimizing stereoelectronic interactions (which could favor the pseudo-axial position).

Advanced Spectroscopic Methods for Structure and Stereochemistry Elucidation

The definitive identification of the structure and stereochemistry of this compound relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose.

¹H NMR would provide crucial information. The chemical shifts of the vinylic proton (at C-2) and the proton at C-6 (α to the chlorine) would be highly diagnostic. The multiplicity of the C-6 proton signal, determined by its coupling to adjacent protons, would help confirm connectivity.

¹³C NMR would show distinct signals for each of the seven carbon atoms, with the carbons of the double bond (C-1 and C-2) appearing in the characteristic vinylic region (approx. 100-150 ppm).

2D NMR techniques are essential for unambiguous assignment.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, confirming the sequence of protons around the ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) would correlate each proton signal with its directly attached carbon atom. modgraph.co.uk

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, confirming the placement of the methoxy and chloro groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for determining the relative stereochemistry. For example, a spatial correlation (NOE) between the proton at C-6 and a specific proton on the ring would establish its pseudo-axial or pseudo-equatorial orientation, thereby defining the conformation. beilstein-journals.org

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Vinylic H (C2-H) | 4.5 - 5.5 | Triplet (t) or Doublet of Triplets (dt) | Deshielded by double bond and adjacent oxygen. |

| Allylic H (C6-H) | 4.0 - 4.8 | Multiplet (m) | Deshielded by adjacent chlorine atom. |

| Methoxy H (-OCH₃) | 3.4 - 3.8 | Singlet (s) | Characteristic region for methoxy protons. |

| Ring CH₂ (C3, C4, C5) | 1.5 - 2.5 | Multiplets (m) | Complex overlapping signals typical of a cyclohexane ring. chegg.com |

Note: These are estimated values based on general principles and data for similar structures.

Infrared (IR) Spectroscopy would identify key functional groups. Expected characteristic absorption bands would include a C=C stretching frequency for the double bond (around 1650-1700 cm⁻¹), a strong C-O stretching band for the enol ether (around 1250-1050 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region (around 800-600 cm⁻¹). nih.gov

Mass Spectrometry (MS) would confirm the molecular weight and provide structural clues through fragmentation patterns. The molecular ion peak would correspond to the mass of C₇H₁₁ClO. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be definitive evidence for its inclusion in the molecular formula. nih.govnist.gov

Application of 2D NMR Techniques for Relative Configuration Determination (e.g., NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously determining the constitution and relative stereochemistry of cyclic compounds like this compound. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would first be used to assign the proton (¹H) and carbon (¹³C) signals, respectively.

The key to elucidating the relative configuration of the substituents on the cyclohexene ring lies in the application of Nuclear Overhauser Effect Spectroscopy (NOESY). This technique maps the spatial proximity of protons. For this compound, the most critical stereochemical relationship is between the proton at C6 (the carbon bearing the chlorine atom) and the protons on the adjacent carbons (C5 and the vinyl proton at C2), as well as the methoxy protons.

A NOESY experiment would reveal through-space correlations between protons that are close to each other, typically within 5 Å. For instance, if the chlorine atom at C6 is in an axial position in a half-chair conformation, the C6-proton would be equatorial. A NOESY correlation would be expected between this equatorial C6-proton and the equatorial proton at C5. Conversely, an axial C6-proton would show a strong NOE correlation to the axial protons at C5 and other nearby axial protons.

The spatial relationship between the methoxy group at C1 and the chlorine at C6 could also be investigated. NOE correlations between the methoxy protons (-OCH₃) and the proton at C6 would indicate that these groups are on the same face of the ring. The absence of such a correlation would suggest a trans-relationship.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key NOESY Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted NOESY Correlations |

| C1 | - | ~150-155 | To C2-H, -OCH₃ |

| C2 | ~4.5-5.0 | ~95-100 | To C1-OCH₃, C3-H₂ |

| C3 | ~1.8-2.2 | ~20-30 | To C2-H, C4-H₂ |

| C4 | ~1.6-2.0 | ~20-30 | To C3-H₂, C5-H₂ |

| C5 | ~1.8-2.2 | ~25-35 | To C4-H₂, C6-H |

| C6 | ~4.0-4.5 | ~55-65 | To C5-H₂, C1-OCH₃ (if cis) |

| -OCH₃ | ~3.5-3.8 | ~55-60 | To C2-H, C6-H (if cis) |

Disclaimer: The chemical shifts are estimated based on analogous structures and general NMR principles. Actual experimental values may vary.

Vibrational Spectroscopy (IR) for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. In this compound, the characteristic vibrational frequencies of the C=C double bond, the C-O ether linkage, and the C-Cl bond would provide clear evidence for its structure.

The enol ether functionality would be a prominent feature in the IR spectrum. The C=C stretching vibration is expected in the region of 1650-1680 cm⁻¹. This is slightly lower than for a typical isolated alkene due to the resonance effect of the oxygen atom. The C-O stretching of the vinyl ether would likely produce a strong, characteristic band around 1200-1250 cm⁻¹. pressbooks.pubspectroscopyonline.comyoutube.com The C-H stretching vibration of the vinyl proton would appear just above 3000 cm⁻¹. libretexts.org

The presence of the chlorine atom would be indicated by the C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹. The exact position can be influenced by the conformation (axial vs. equatorial) of the chlorine atom.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Vinyl C-H | Stretch | ~3020-3080 | Medium |

| Alkyl C-H | Stretch | ~2850-2960 | Medium-Strong |

| C=C (Alkene) | Stretch | ~1650-1680 | Medium |

| C-O (Enol Ether) | Stretch | ~1200-1250 | Strong |

| C-Cl (Alkyl Halide) | Stretch | ~600-800 | Medium-Strong |

Disclaimer: These are typical frequency ranges. The exact peak positions can be influenced by the molecular environment and solvent.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides two crucial pieces of information for structural elucidation: the molecular weight and the fragmentation pattern, which offers clues about the molecule's connectivity.

For this compound (C₇H₁₁ClO), the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This would result in two molecular ion peaks: one for [C₇H₁₁³⁵ClO]⁺ and another, two mass units higher (M+2), for [C₇H₁₁³⁷ClO]⁺, with the M+2 peak having approximately one-third the intensity of the M⁺ peak. libretexts.orgresearchgate.net This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several predictable pathways. A common fragmentation for cyclic systems is the retro-Diels-Alder reaction, which could lead to the loss of ethene. docbrown.infodocbrown.info Another likely fragmentation pathway is the loss of a chlorine radical (•Cl) or a methoxy radical (•OCH₃). The stability of the resulting carbocations will influence the relative abundance of the fragment ions. libretexts.orglibretexts.orgyoutube.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Plausible Origin |

| 146/148 | [C₇H₁₁ClO]⁺ | Molecular Ion (M⁺, M+2) |

| 111 | [C₇H₁₁O]⁺ | Loss of •Cl |

| 115 | [C₆H₈ClO]⁺ | Loss of •CH₃ |

| 81 | [C₆H₉]⁺ | Loss of •Cl and OCH₂ |

| 67 | [C₅H₇]⁺ | Retro-Diels-Alder fragmentation |

Disclaimer: The fragmentation pattern is a prediction based on general principles of mass spectrometry. The relative intensities of the peaks would depend on the ionization conditions.

Computational and Theoretical Investigations of 6 Chloro 1 Methoxycyclohex 1 Ene Chemistry

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

There are no specific, published Density Functional Theory (DFT) or other quantum chemical calculations detailing the electronic structure and reactivity of 6-Chloro-1-methoxycyclohex-1-ene. Such studies would typically provide insights into molecular orbital energies, charge distribution, and reactivity indices, which are fundamental for predicting the chemical behavior of the molecule.

Computational Modeling of Reaction Pathways, Transition States, and Transient Intermediates

Detailed computational models for the reaction pathways involving this compound, including the characterization of transition states and transient intermediates, are not available in the scientific literature. This type of research is crucial for understanding reaction mechanisms, kinetics, and thermodynamics.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

While experimental spectroscopic data for this compound may exist in proprietary databases, there is no published research that focuses on the computational prediction of its spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) and the subsequent validation of these predictions against experimental data. This comparative analysis is a powerful tool for confirming molecular structures and understanding spectroscopic features.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No molecular dynamics simulations have been reported for this compound. These simulations are essential for exploring the molecule's conformational flexibility, identifying stable conformers, and understanding the influence of solvent on its structure and behavior.

Theoretical Insights into Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving this compound have not been the subject of theoretical investigation in published studies. Computational chemistry offers a powerful approach to elucidating the factors that control the outcomes of chemical reactions, but this has not been applied to this specific compound in the available literature.

Advanced Synthetic Applications and Derivatization of 6 Chloro 1 Methoxycyclohex 1 Ene

Utilization as a Chiral Building Block in Natural Product and Pharmaceutical Synthesis

The application of 6-Chloro-1-methoxycyclohex-1-ene as a chiral building block in the asymmetric synthesis of natural products and pharmaceuticals remains a developing area of research. The inherent chirality of the molecule, once resolved or synthesized in an enantiomerically pure form, offers a valuable starting point for the construction of stereochemically defined cyclohexanoid structures. While specific examples of its direct use in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. The potential for its use lies in the strategic manipulation of its two functional groups to introduce further stereocenters with high control.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity

The unique reactivity profile of this compound, stemming from the interplay between the enol ether and the allylic chloride, makes it an intriguing substrate for the development of novel synthetic methodologies. The enol ether functionality is susceptible to electrophilic attack, which can be directed by the chloro substituent, while the allylic chloride is a prime site for nucleophilic substitution, including transition metal-catalyzed cross-coupling reactions.

One of the fundamental reactions involving a related structure is the electrophilic addition of hydrogen halides to 1-methoxycyclohexene (B1584985). For instance, the reaction of 1-methoxycyclohexene with hydrochloric acid (HCl) yields 1-chloro-1-methoxycyclohexane. vaia.comvaia.comstackexchange.comaskfilo.com This reaction proceeds via a carbocation intermediate that is stabilized by the adjacent methoxy (B1213986) group, dictating the regioselectivity of the addition. vaia.comvaia.com While this reaction leads to a saturated derivative, it highlights the reactivity of the enol ether moiety.

The allylic chloride in this compound opens the door to a variety of substitution reactions. Nucleophilic substitution reactions are a cornerstone of organic synthesis, and allylic halides are particularly reactive substrates. unacademy.com This reactivity can be harnessed to introduce a wide range of functional groups at the C6 position.

Furthermore, the presence of both an alkene and an allylic halide makes this compound a potential candidate for various cycloaddition reactions. youtube.comgrowingscience.com For example, [3+2] cycloadditions with nitrones or other 1,3-dipoles could lead to the formation of complex heterocyclic systems fused to the cyclohexane (B81311) ring. growingscience.com

Preparation of Functionalized Cyclohexene (B86901) and Cyclohexane Derivatives

The dual functionality of this compound provides a platform for the synthesis of a diverse array of functionalized cyclohexene and cyclohexane derivatives. The selective transformation of either the enol ether or the allylic chloride allows for a stepwise introduction of different substituents.

Hydrolysis of the enol ether moiety under acidic conditions can unmask a ketone functionality, leading to the formation of 6-chlorocyclohex-2-en-1-one. This α,β-unsaturated ketone is a versatile intermediate for a variety of transformations, including Michael additions and Robinson annulations.

The allylic chloride can be displaced by a wide range of nucleophiles, such as amines, alkoxides, and carbanions, to introduce new functional groups at the C6 position. For example, reaction with a secondary amine would yield a 6-aminocyclohexene derivative.

Moreover, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could be employed to form new carbon-carbon bonds at the C6 position, attaching aryl, vinyl, or alkynyl groups. rsc.orgdb-thueringen.demdpi.com These reactions would significantly expand the molecular diversity of the accessible derivatives.

Synthesis of Analogues and Homologues for Structure-Activity Relationship Studies in Chemical Biology (excluding biological activity/efficacy itself)

The synthesis of analogues and homologues of biologically active compounds is a critical component of structure-activity relationship (SAR) studies in chemical biology. While the specific biological activities of derivatives of this compound are outside the scope of this article, the synthetic strategies to access a library of related compounds are of significant interest.

By systematically modifying the substituents on the cyclohexene ring, researchers can probe the structural requirements for molecular recognition and interaction. The versatility of this compound as a scaffold allows for such systematic modifications.

For instance, a library of compounds could be generated by:

Varying the substituent at C6: A series of nucleophiles can be used to displace the chloride, introducing different alkyl, aryl, or heteroatom-containing groups.

Modifying the enol ether: The methoxy group could be replaced with other alkoxy groups of varying steric bulk or electronic properties.

Altering the substitution pattern: Isomers of this compound, or related compounds with different substitution patterns, could be synthesized to understand the importance of substituent positioning.

The following table outlines potential derivatization pathways for generating analogues for SAR studies:

| Starting Material | Reagent/Reaction Type | Potential Product Class |

| This compound | R-NH2 (Nucleophilic Substitution) | 6-Amino-1-methoxycyclohex-1-ene derivatives |

| This compound | R-B(OH)2, Pd catalyst (Suzuki Coupling) | 6-Aryl-1-methoxycyclohex-1-ene derivatives |

| This compound | H3O+ (Hydrolysis) | 6-Chlorocyclohex-2-en-1-one |

| 6-Chlorocyclohex-2-en-1-one | R2CuLi (Michael Addition) | 3-Substituted-6-chlorocyclohexanones |

These synthetic routes provide a framework for the systematic generation of a diverse set of molecules, which is a crucial first step in any SAR investigation.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 6-chloro-1-methoxycyclohex-1-ene?

- Methodology : The compound can be synthesized via electrophilic chlorination of 1-methoxycyclohex-1-ene. Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions (e.g., anhydrous solvent, 0–25°C) are typically employed. Reaction monitoring via thin-layer chromatography (TLC) and purification via fractional distillation or column chromatography is recommended.

- Key Considerations : Ensure regioselectivity by optimizing reaction time and temperature to avoid over-chlorination. The methoxy group may stabilize intermediates through resonance, directing chlorine addition to the β-position .

Q. How is the structure of this compound confirmed experimentally?

- Methodology :

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons (δ ~3.2–3.5 ppm) and olefinic protons (δ ~5.5–6.0 ppm).

- ¹³C NMR : Methoxy carbon (δ ~50–55 ppm), chlorine-substituted carbon (δ ~70–80 ppm).

- IR Spectroscopy : C-O stretch of methoxy group (~1100–1250 cm⁻¹) and C-Cl stretch (~550–800 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (m/z ~146) and fragmentation patterns (e.g., loss of Cl or methoxy group).

- Validation : Cross-reference experimental data with computed PubChem entries for analogous cyclohexene derivatives .

Advanced Research Questions

Q. How does the methoxy substituent influence the regioselectivity of reactions involving this compound?

- Methodology : The electron-donating methoxy group directs electrophilic attacks to the α-position via resonance stabilization. Computational tools (e.g., Gaussian, DFT) can model transition states to predict regioselectivity in Diels-Alder or halogenation reactions. Compare activation energies for pathways involving different positions.

- Case Study : In epoxidation, the methoxy group may stabilize partial positive charges on adjacent carbons, favoring epoxide formation at the β-position. Experimental validation via X-ray crystallography (e.g., analogous structures in Acta Crystallographica reports) is critical .

Q. What strategies can resolve contradictions in reported reaction yields or byproducts during its synthesis?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield.

- Byproduct Analysis : Employ GC-MS or HPLC to identify impurities. For example, over-chlorination may produce dichloro derivatives, which can be minimized by reducing reagent stoichiometry.

Q. How can computational chemistry predict the stability and reactivity of this compound under varying conditions?

- Methodology :

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for tautomerization or ring-opening reactions using software like ORCA or GAMESS.

- Hydrolytic Stability : Simulate hydrolysis pathways under acidic/basic conditions (e.g., water solvation models in CP2K).

- Validation : Compare computational results with experimental stability tests (e.g., accelerated aging studies at 40–60°C) .

Q. What are the implications of the compound’s stereoelectronic effects on its application in asymmetric synthesis?

- Methodology : The chloro and methoxy groups create stereoelectronic biases that influence chiral induction. Use polarimetry or circular dichroism (CD) to assess enantiomeric excess (ee%) in catalytic hydrogenation or cross-coupling reactions.

- Case Study : In Pd-catalyzed Heck reactions, the methoxy group may coordinate to the metal center, altering stereochemical outcomes. Refer to crystallographic data for similar cyclohexene-metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.